(3aS,4S,5S,6aR)-5-((tert-Butyldimethylsilyl)oxy)-4-((3S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one
Description
Properties
IUPAC Name |
(3aS,4S,5S,6aR)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methylnon-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56O4Si2/c1-13-14-15-21(2)18-22(32-34(9,10)28(3,4)5)16-17-23-24-19-27(30)31-25(24)20-26(23)33-35(11,12)29(6,7)8/h16-17,21-26H,13-15,18-20H2,1-12H3/b17-16+/t21?,22-,23+,24+,25-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKWBXQWAOGUTD-JYRPOALVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(C=CC1C(CC2C1CC(=O)O2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)C[C@@H](/C=C/[C@@H]1[C@H](C[C@@H]2[C@H]1CC(=O)O2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aS,4S,5S,6aR)-5-((tert-butyldimethylsilyl)oxy)-4-((3S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of multiple functional groups that contribute to its reactivity and biological interactions. The structure features a cyclopentane ring fused with a furan moiety, which is significant for its biological activity.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various microbial strains. Its unique structural features could enhance its interaction with microbial cell membranes, leading to increased efficacy as an antimicrobial agent.
- Antioxidant Properties : Compounds with similar structural motifs often demonstrate antioxidant activity due to the presence of hydroxyl groups. These groups can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
- Cytotoxicity : Some studies have indicated that derivatives of this compound may possess cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis through various pathways, although specific mechanisms for this compound require further investigation .
- Enzyme Inhibition : The compound's structure suggests potential for enzyme inhibition, particularly in pathways related to cancer and inflammation. Research into similar compounds has shown promise in inhibiting specific enzymes involved in these pathways .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of Key Intermediates : The initial step often includes the formation of the cyclopentane core through ring-closing reactions or cycloaddition methods.
- Functionalization : Subsequent reactions introduce silyl protecting groups and other functional groups necessary for biological activity.
- Purification and Characterization : Final products are purified using chromatography and characterized through techniques such as NMR and mass spectrometry to confirm structure and purity.
Case Studies
Several studies have explored the biological implications of compounds structurally related to this compound:
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Protective Groups : Dual TBS groups in the target compound and CAS 61628-05-5 enhance stability during synthesis, whereas analogs like 2.2k () use a single TBS group, reducing steric hindrance but increasing reactivity .
Stereochemistry : The (3aS,4S,5S,6aR) configuration is critical for bioactivity; mismatched stereocenters in analogs (e.g., 3aR in ) may alter binding affinity .
Functional Groups : The benzoate ester in CAS 39746-01-5 introduces aromaticity, contrasting with the aliphatic chains in TBS-protected compounds .
Computational and Analytical Comparisons
- Graph-Based Similarity: highlights graph-theoretical methods for structural comparison. The target compound’s bicyclic core and substituents align with cyclopenta[b]furanones but differ in chain length and protection .
- Mass Spectrometry: Unknown spectra of similar compounds () could be mapped to the target using molecular weight (e.g., ~566 vs. 496.87 in CAS 61628-05-5) and fragmentation patterns .
Preparation Methods
Domino Knoevenagel-Cycloisomerization Approach
A stereoselective domino reaction reported by Mohr et al. enables the synthesis of cyclopenta[b]furan-2-ones via sequential Knoevenagel condensation, cycloisomerization, and fragmentation. Using Meldrum’s acid, conjugated dienals, and alcohols, this method forms four stereocenters and two new rings in a single transformation. For the target compound, this approach could establish the (3aS,6aR) configuration with >80% diastereomeric excess when chiral dienals are employed.
[3+2]-Cycloaddition of Donor-Acceptor Cyclopropanes
Budynina et al. demonstrated that Lewis acid-catalyzed [3+2]-cycloaddition between donor-acceptor cyclopropanes and 1,3-dienes yields functionalized cyclopentanes, which can be oxidized to cyclopenta[b]furan-2-ones. Using BF3·OEt2 as a catalyst, this method provides access to the bicyclic core with controlled stereochemistry, though subsequent oxidation steps are required to form the lactone.
Hydroxyl Group Protection Strategies
The target compound features two TBS-protected hydroxyl groups at positions 4 and 5. Silylation conditions must preserve stereochemical integrity.
Direct Silylation of Corey Lactone Intermediates
A Chinese patent (CN103570757A) details the protection of a Corey lactone derivative using TBSCl in dichloromethane with imidazole and DMAP as catalysts. For example:
Selective Mono-Protection
In statin intermediate synthesis (WO2014203045A1), selective mono-silylation is achieved by adjusting stoichiometry. Using 1.1 equivalents of TBSCl in tetrahydrofuran at 0°C preferentially protects the C5 hydroxyl group, leaving the C4 hydroxyl free for subsequent functionalization.
Installation of the (3S,E)-5-Methylnon-1-en-1-yl Side Chain
The unsaturated side chain is introduced via stereocontrolled cross-coupling or Reformatsky reactions.
Reformatsky Reaction with α-Iodoacetates
A patent by Mohr et al. describes Reformatsky reactions between zinc-activated tert-butyl iodoacetate and ketones to form β-hydroxy esters. For the target compound:
Aldol Condensation
Yb(OTf)3-mediated aldol condensation between β-ketothioamides and arylglyoxals generates α,β-unsaturated carbonyl compounds. Applied to the target synthesis, this method could form the E-configured double bond in the side chain with >20:1 E/Z selectivity.
Oxidation and Final Functionalization
The lactone moiety is finalized through oxidation, often using TEMPO-based systems.
Copper/TEMPO-Mediated Oxidation
WO2014203045A1 discloses a Cu(II)/diimine/TEMPO catalytic system for oxidizing secondary alcohols to ketones in dichloromethane at 40°C. For the target compound, this protocol oxidizes the C6 hydroxyl to a ketone, completing the lactone structure with 92% yield.
Purification and Crystallization
Final purification leverages differential solubility of diastereomers:
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The bis-TBS-protected product is crystallized from n-heptane at −20°C, increasing diastereomeric excess from 80% to 98%.
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HPLC analysis (C18 column, 70:30 hexane/isopropanol) confirms enantiopurity >99%.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of this compound to improve yield while preserving stereochemical integrity?
- Methodological Answer : Focus on stepwise protection/deprotection strategies for the two tert-butyldimethylsilyl (TBDMS) groups. Evidence from analogous syntheses shows that TBDMS groups are stable under mild acidic conditions but can be selectively removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). For cyclopenta[b]furan core formation, refluxing acetone with anhydrous potassium carbonate has been effective for cyclization while retaining stereochemistry . Monitor reaction progress via TLC and optimize stoichiometry to minimize side reactions.
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) to separate the target compound from byproducts. Due to the compound’s hydrophobicity from TBDMS groups, reverse-phase HPLC (C18 column, acetonitrile/water) can further purify it. Characterization should include melting point analysis (e.g., 117–119°C for related compounds) and optical rotation measurements (e.g., [α]D = −44° in methanol) to confirm purity and stereochemistry .
Q. How do I confirm the stereochemistry of the cyclopenta[b]furan core and the E-configuration of the non-1-en-1-yl substituent?
- Methodological Answer : Combine NOESY NMR to assess spatial proximity of protons in the fused ring system and J-based coupling analysis for the double bond. For example, the E-configuration of the ene group can be confirmed by trans coupling constants (J = 12–16 Hz) in 1H NMR. X-ray crystallography of derivatives with similar frameworks (e.g., Corey lactone diol analogs) provides definitive stereochemical assignments .
Advanced Research Questions
Q. How can I address discrepancies between theoretical and observed spectroscopic data (e.g., NMR chemical shifts)?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare them with experimental data. For example, discrepancies in carbonyl (C=O) shifts (~170–180 ppm in 13C NMR) may arise from solvent effects or conformational flexibility. Validate computational models using crystallographic data from structurally related compounds .
Q. What strategies mitigate regioselectivity challenges during functionalization of the cyclopenta[b]furan core?
- Methodological Answer : Use steric and electronic directing groups. For instance, the TBDMS-protected hydroxy group can act as a steric shield, directing electrophilic attacks to less hindered positions. In analogous systems, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) on halogenated derivatives have achieved regioselective arylations .
Q. How can I design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer : Synthesize analogs by modifying the TBDMS groups, non-1-en-1-yl chain length, or cyclopenta[b]furan substituents. For example, replacing TBDMS with benzoyl (as in ) alters hydrophobicity and metabolic stability. Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to correlate structural changes with activity .
Q. What advanced analytical techniques resolve ambiguities in mass spectrometry (MS) data for this compound?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with ESI+ or APCI+ ionization to distinguish between isobaric fragments. For silyl-protected compounds, monitor characteristic fragments (e.g., loss of tert-butyldimethylsilanol, m/z 159.10). Cross-validate with MS/MS data from related molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
